![molecular formula C15H12N2O3S2 B258647 methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)
methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzimidazole family and has been shown to have various biological effects, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide is not fully understood. However, several studies have suggested that it exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been reported to inhibit the activity of HDACs, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been shown to have various biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide. One of the areas of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets.
Méthodes De Synthèse
The synthesis of methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been described in various research papers. One of the commonly used methods involves the reaction of 2-(2-aminophenyl)benzimidazole with thiophene-2-carboxylic acid chloride in the presence of triethylamine and then reacting the resulting intermediate with sodium sulfide in the presence of methyl iodide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer activity, methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has also been reported to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has been shown to inhibit the growth of these microorganisms by disrupting their cell membrane integrity.
Propriétés
Nom du produit |
methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide |
|---|---|
Formule moléculaire |
C15H12N2O3S2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H12N2O3S2/c1-21-15-16-9-7-11-12(20-5-4-19-11)8-10(9)17(15)14(18)13-3-2-6-22-13/h2-3,6-8H,4-5H2,1H3 |
Clé InChI |
FIKCQZXTHWKELW-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCCO3 |
SMILES canonique |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)
![2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)
![2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
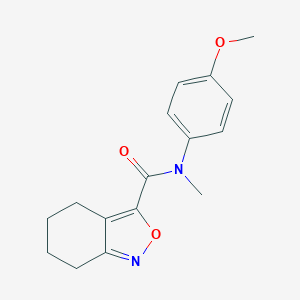
![7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)
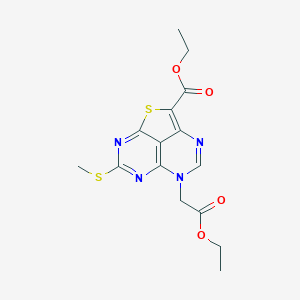
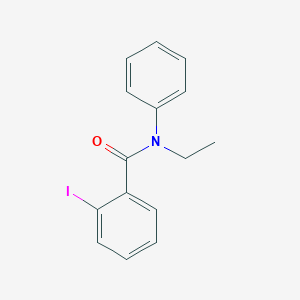
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
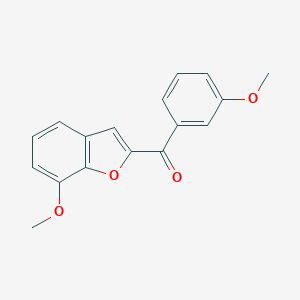
![1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one](/img/structure/B258588.png)
![15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)
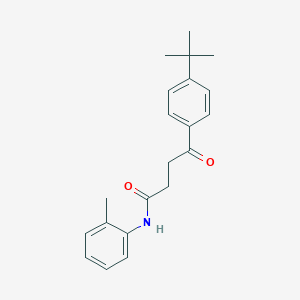
![N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)